2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride
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Overview
Description
2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride typically involves the construction of the imidazo[2,1-b]thiazole scaffold. One common method includes the reaction of 2-phenethylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as electroluminescent materials for OLED devices
Mechanism of Action
The mechanism of action of 2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: An antitumor agent with a thiazole component.
Uniqueness
2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride is unique due to its specific imidazo[2,1-b]thiazole scaffold, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
86346-67-0 |
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Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-phenyl-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol |
InChI |
InChI=1S/C19H20N2OS/c22-19(16-9-5-2-6-10-16)17(23-18-20-13-14-21(18)19)12-11-15-7-3-1-4-8-15/h1-10,17,22H,11-14H2 |
InChI Key |
NUXNCRDIOVCUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)SC(C2(C3=CC=CC=C3)O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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